Noopept
Overview
Description
Noopept is a powerful synthetic nootropic with proven cognitive enhancement and neuroprotective properties . Its effects and mechanisms of action are similar to piracetam, but Noopept has a different chemical structure and is not technically a racetam . It’s approximately 1,000 times more potent than piracetam . Noopept was developed in Russia in the mid-1990s and continues to be prescribed there to treat various cognitive disorders .
Synthesis Analysis
Noopept was designed as a drug at State Zakusov Institute of Pharmacology . The synthesis of the drug is based on the original hypothesis of peptide design, according to which structures similar to known psychotropic agents are reproduced using appropriate amino acids .
Molecular Structure Analysis
Noopept is the ethyl ester of N-phenylacetyl-L-prolylglycine . It has a molecular formula of C17H22N2O4 and a molar mass of 318.37 g/mol .
Chemical Reactions Analysis
A high-performance liquid chromatography (HPLC) method for quantitative and qualitative analysis of Noopept in tablets is developed and applied to determination of impurities, Noopept content in tablets, uniformity of dosage, and dissolution rate .
Physical And Chemical Properties Analysis
Noopept has a molecular weight of 318.37 and is soluble in DMSO . It is stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Scientific Research Applications
Cognitive Enhancement and Transcription Factor Activation
Noopept has been shown to activate the transcription factor HIF-1 in SH-SH5Y cells, suggesting its role in cognitive enhancement. This activation involves the inhibition of HIF-1 prolyl hydroxylase and a positive effect on the level of the HIF1α protein. Such changes in gene expression controlled by HIF-1 indicate a potential for Noopept in enhancing cognitive functions (Zainullina et al., 2020).
Neuroprotective Effects in Alzheimer's Disease
Noopept demonstrated neuroprotective effects in an Alzheimer's disease model. In NMRI mice, Noopept restored spatial memory and increased serum antibody levels to amyloid peptides. This suggests that Noopept may have therapeutic potential in Alzheimer's disease, particularly in the improvement of cognitive deficits (Ostrovskaya et al., 2007).
Immunopharmacological Properties
In immunopharmacological studies, Noopept enhanced the phagocytic activity of macrophages and stimulated both humoral and cellular immune responses. This indicates its potential as an immunomodulatory agent, particularly in conditions of secondary immune deficiency caused by agents like cyclophosphamide (Kovalenko et al., 2007).
Effects on Synaptic Transmission
Noopept was found to increase inhibitory synaptic transmission in hippocampal CA1 pyramidal cells. This effect suggests its potential application in modulating synaptic activity, which is crucial for cognitive processes (Kondratenko et al., 2010).
Diabetes Management
In a study on rats with streptozotocin-induced diabetes, Noopept showed potential in managing diabetes-related symptoms. It alleviated glycemia, weight loss, and normalized pain sensitivity, indicating a broader application beyond cognitive enhancement (Ostrovskaya et al., 2013).
Enhancing Memory in Neurodegenerative Conditions
Noopept abolished the antiamnesic effect of cholinoceptor antagonists in rats, improving spatial preference. This finding suggests its application in enhancing memory, particularly in neurodegenerative diseases like Alzheimer's (Radionova et al., 2008).
Attenuation of Apoptosis and Tau Hyperphosphorylation
Noopept's neuroprotective effect was observed in an Alzheimer's disease cellular model, where it attenuated apoptosis and tau hyperphosphorylation. This suggests its potential in addressing specific pathologies associated with neurodegenerative diseases (Ostrovskaya et al., 2014).
Safety And Hazards
In case of skin contact with Noopept, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Future Directions
properties
IUPAC Name |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166214 | |
Record name | Noopept | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noopept | |
CAS RN |
157115-85-0 | |
Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noopept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noopept | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMBERACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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